

Physical and chemical properties of benzyloxycarbonyl protected aminomalonic acid

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Compound of Interest

Compound Name: 2-
(((Benzyloxy)carbonyl)amino)malo
nic acid

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An In-Depth Technical Guide to Benzyloxycarbonyl Protected Aminomalonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyloxycarbonyl (Cbz or Z) protected aminomalonic acid and its derivatives are versatile building blocks in synthetic organic chemistry, particularly in the design and synthesis of peptides, peptidomimetics, and other complex molecular architectures. The Cbz group provides robust protection for the amino functionality, allowing for selective transformations at other positions of the molecule. This technical guide provides a comprehensive overview of the physical and chemical properties of benzyloxycarbonyl protected aminomalonic acid, its mono- and diester derivatives, along with detailed experimental protocols and key chemical transformations.

Core Principles

The benzyloxycarbonyl protecting group is valued for its stability under a variety of reaction conditions and its susceptibility to cleavage under specific, mild conditions, most notably

catalytic hydrogenolysis. This orthogonality to many other protecting groups makes it a strategic choice in multi-step syntheses. Aminomalonic acid, a dicarboxylic amino acid, is inherently unstable and prone to decarboxylation to form glycine. The Cbz protection of the amino group can influence this stability and provides a handle for various synthetic manipulations before the desired decarboxylation step.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of Cbz-aminomalonic acid and its derivatives is crucial for their effective use in synthesis. The following tables summarize the available quantitative data for the parent acid and its related ester derivatives.

Table 1: Physical Properties of Benzyloxycarbonyl Protected Aminomalonic Acid and Related Compounds

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	Density (g/cm ³)
2-(((Benzyloxy)carbonyl)amino)malonic acid	76387-79-6	C ₁₁ H ₁₁ NO ₆	253.21	144-145	527.6±50.0 (Predicted)	1.457±0.06 (Predicted)
Diethyl 2-(((benzyloxy)carbonyl)amino)malonate	3005-66-1	C ₁₅ H ₁₉ NO ₆	309.31	Not Available	Not Available	Not Available
Dibenzyl malonate	15014-25-2	C ₁₇ H ₁₆ O ₄	284.31	Not Available	188 (at 0.2 mmHg)	1.137 (at 25 °C)
Mono-benzyl malonate	40204-26-0	C ₁₀ H ₁₀ O ₄	194.18	47-51	Not Available	Not Available

Table 2: Chemical Properties and Stability of Benzyloxycarbonyl Protected Aminomalononic Acid

Property	Description
pKa	Predicted to be 2.12±0.34.
Solubility	The solubility of N-Cbz protected amino acids is influenced by the nonpolar Cbz group, which can increase solubility in organic solvents compared to the unprotected form. Common solvents include DMF, DMSO, and alcohols.[1]
Stability	The Cbz group is generally stable to acidic and basic conditions but can be cleaved by strong acids like HBr in acetic acid.[2] The aminomalononic acid core is susceptible to decarboxylation, a reaction that can be influenced by temperature and pH.

Experimental Protocols

Detailed experimental procedures are essential for the successful synthesis and manipulation of Cbz-aminomalononic acid and its derivatives.

Synthesis of 2-(((Benzyloxy)carbonyl)amino)malonic Acid

The synthesis of Cbz-aminomalononic acid typically starts from diethyl aminomalonate hydrochloride, which is first protected with the Cbz group, followed by hydrolysis of the ethyl esters.

Step 1: Synthesis of Diethyl 2-(((benzyloxy)carbonyl)amino)malonate

- Materials: Diethyl aminomalonate hydrochloride, benzyl chloroformate (Cbz-Cl), sodium carbonate, diethyl ether, water.
- Procedure:

- Dissolve diethyl aminomalonate hydrochloride in a solution of sodium carbonate in water at 0 °C.
- To this solution, add a solution of benzyl chloroformate in diethyl ether dropwise while maintaining the temperature at 0 °C and stirring vigorously.
- Continue stirring at room temperature for several hours.
- Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
- Evaporate the solvent under reduced pressure to obtain the crude diethyl 2-(((benzyloxy)carbonyl)amino)malonate, which can be purified by column chromatography.

Step 2: Hydrolysis to **2-(((Benzyloxy)carbonyl)amino)malonic Acid**

- Materials: Diethyl 2-(((benzyloxy)carbonyl)amino)malonate, lithium hydroxide (or other suitable base), methanol, water, hydrochloric acid.
- Procedure:
 - Dissolve the diethyl ester in a mixture of methanol and water.
 - Add a solution of lithium hydroxide in water and stir the mixture at room temperature. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).[\[3\]](#)
 - Once the reaction is complete, remove the methanol under reduced pressure.
 - Acidify the aqueous solution with hydrochloric acid to a pH of approximately 2.
 - Extract the product with ethyl acetate.
 - Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield **2-(((benzyloxy)carbonyl)amino)malonic acid**.

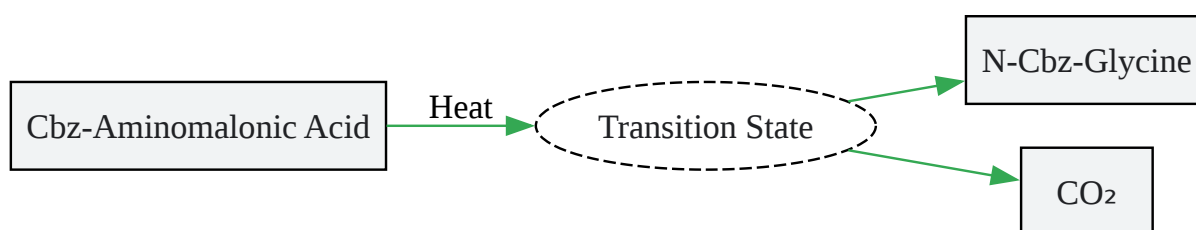
Purification

The crude Cbz-aminomalonic acid can be purified by recrystallization. A common method involves dissolving the crude product in a minimal amount of a hot solvent, such as ethyl acetate, and then allowing it to cool slowly to form crystals. The crystals can then be collected by filtration.

Chemical Transformations and Signaling Pathways

Decarboxylation

A key reaction of Cbz-aminomalonic acid is its decarboxylation to form N-Cbz-glycine. This reaction is typically achieved by heating the compound. The presence of the Cbz group can influence the rate and conditions of this reaction compared to the unprotected aminomalonic acid.

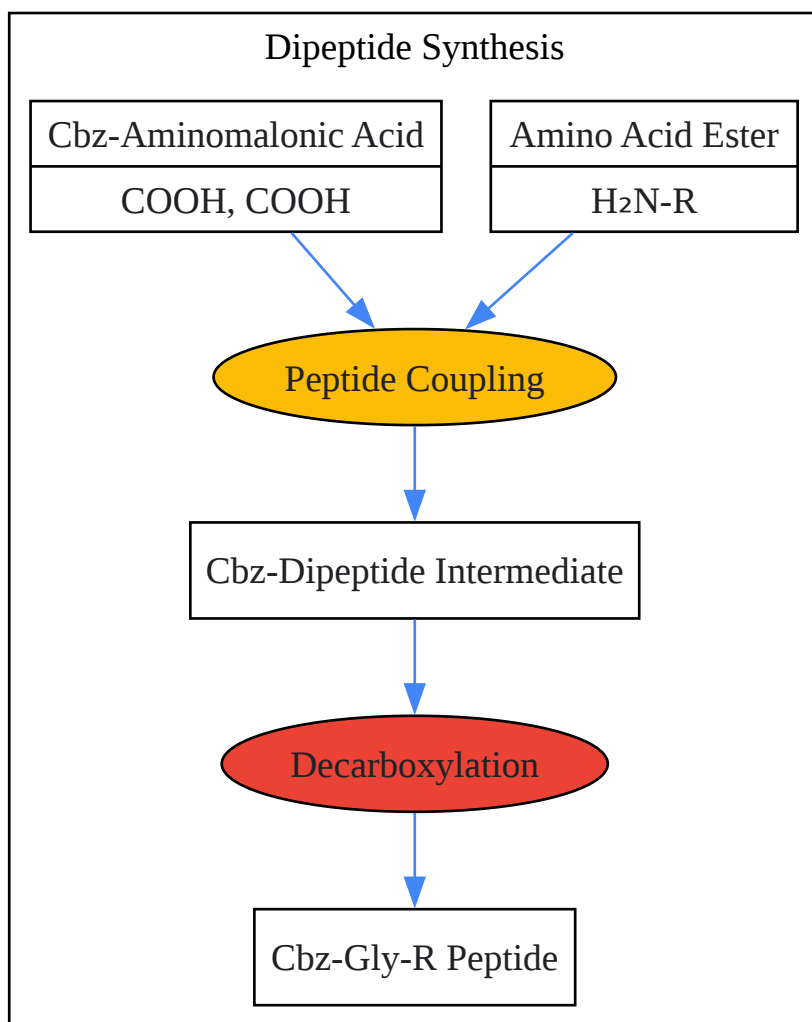


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Caption: Decarboxylation of Cbz-aminomalonic acid to N-Cbz-glycine upon heating.

Use in Peptide Synthesis

Cbz-aminomalonic acid can be used as a building block in peptide synthesis. The carboxylic acid groups can be activated to form amide bonds with the amino group of another amino acid or peptide. Subsequent decarboxylation can then lead to a glycine residue at that position.

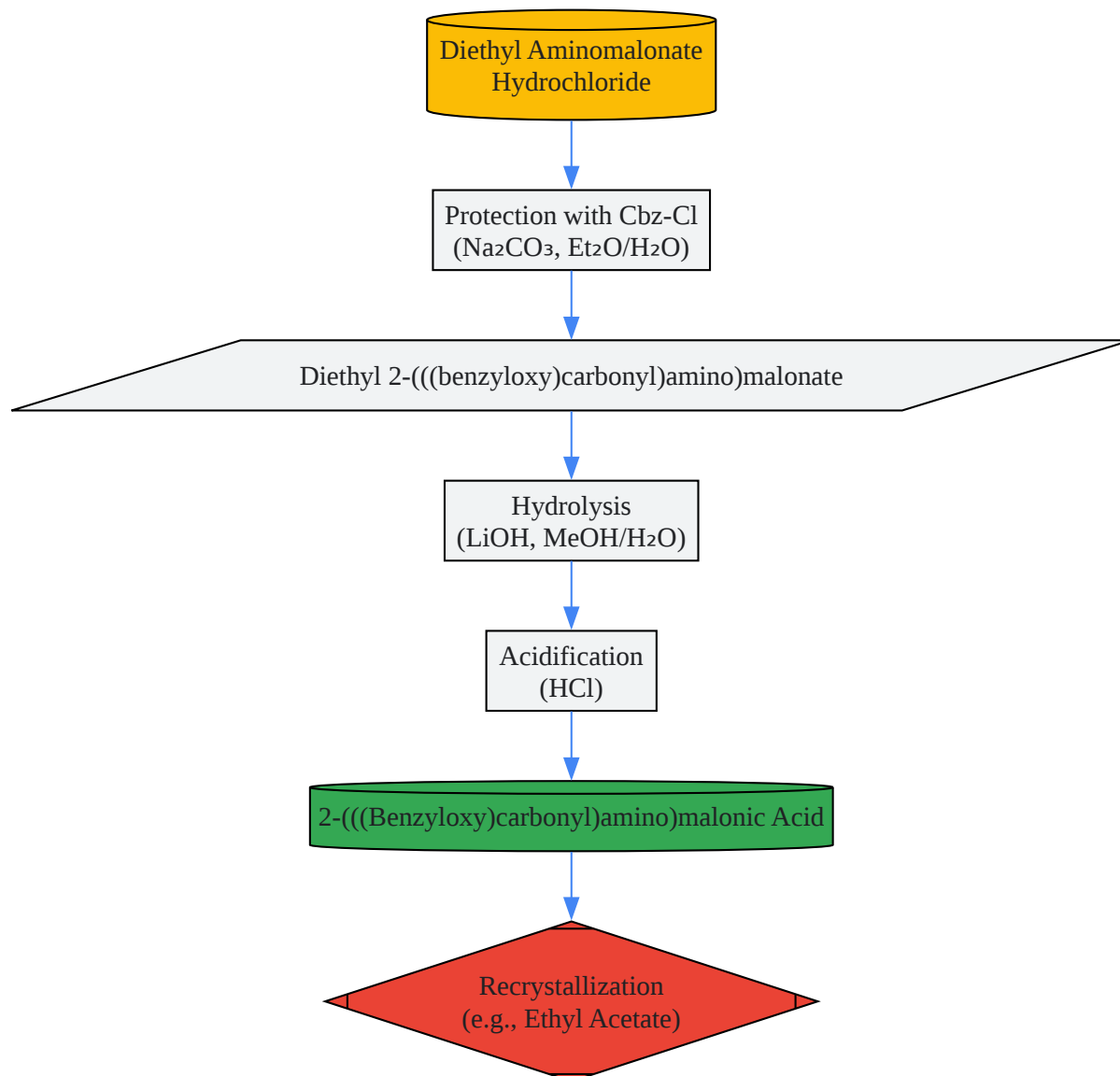


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Caption: General workflow for utilizing Cbz-aminomalonic acid in dipeptide synthesis.

Experimental Workflows and Logical Relationships

The synthesis of Cbz-aminomalonic acid follows a logical progression from commercially available starting materials.



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Caption: A typical experimental workflow for the synthesis and purification of Cbz-aminomalonic acid.

Conclusion

Benzyloxycarbonyl protected aminomalonic acid is a valuable and versatile reagent in organic synthesis. Its unique combination of a stable amine protecting group and a readily decarboxylated malonic acid core allows for the strategic introduction of glycine residues and the construction of complex peptide structures. A solid understanding of its physical and chemical properties, along with robust experimental protocols, is essential for its successful application in research and development.

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